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Cat. No.: B3424486

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-Damascone, a member of the rose ketone family, is a potent aroma chemical prized for its
complex and impactful sensory profile.[1] Despite its often low concentrations in natural
products, it significantly contributes to the characteristic aroma of roses, black tea, and various
fruits.[1][2][3] Synthetically produced B-damascone is a vital ingredient for perfumers and
flavorists, lending a unique richness and complexity to a wide array of commercial products.[4]
[5] These application notes provide a comprehensive overview of 3-damascone's properties, its
use in flavor and fragrance compositions, and detailed protocols for its analysis and sensory
evaluation.

Chemical and Physical Properties

B-Damascone is a C13-norisoprenoid, a class of compounds derived from the degradation of
carotenoids.[1] It exists as cis and trans isomers, with the racemic mixture commonly used in
commercial applications.[2]
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Property Value Reference

) (E)-1-(2,6,6-trimethylcyclohex-
Chemical Name [6]
1-en-1-yl)but-2-en-1-one

CAS Number 23726-91-2 [7]
FEMA Number 3243 [2][5]
Molecular Formula Ci3H200 [2][8]
Molecular Weight 192.30 g/mol [2][9]
Appearance Colorless to pale yellow liquid [2][9]
Boiling Point 271.2+10.0 °C (Predicted) [8]
Flash Point >100 °C (>212 °F) [2][5]
Density ~0.938 g/cm3 [2]
Solubility Soluble in ethanol [9][10]

Olfactory and Gustatory Profile

B-Damascone possesses an intensely fruity and floral aroma with a multifaceted character. Its
complexity makes it a versatile ingredient in both flavor and fragrance applications.

Odor Profile: The primary scent is described as fruity-floral, reminiscent of rose, plum, and
blackcurrant.[3][11][12] It also exhibits nuances of honey, tobacco, and a subtle woody
character.[3][7][12] Even in minimal doses, it imparts freshness, radiance, and intensity to a
fragrance.[11]

Flavor Profile: In flavor applications, B-damascone provides a green, woody, and minty taste
with herbal and floral undertones.[3][8][11] It is particularly effective in enhancing berry flavors
and can introduce sophisticated layers to a variety of food and beverage products.[7]

Applications in Flavor Compositions

3-Damascone is a valuable tool for flavorists seeking to amplify or introduce fruity and floral
notes.[7] It is utilized in parts-per-million (ppm) concentrations to achieve a significant impact
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without being overpowering.[7]

Food & Beverage

Recommended Use

Sensory Effect Reference

Category Level (ppm)
Enhances fruit fillings

Baked Goods up to 10.0 and adds complexity [13]
to baked notes.

_ Boosts berry and fruit
Non-alcoholic o
up to 10.0 flavors in juices, [3][13]

Beverages

sodas, and teas.

Confectioneries &

Not specified, but

Amplifies central berry

[7]

Jams widely used flavors.
Adds intriguing

Dairy Products Not specified dimensions to yogurts  [7]
and other dairy items.

] N Provides a subtle

Savory Seasonings Not specified B [7]
touch of fruitiness.
Imparts green, woody,

General Use (as )

0.01-1.0 minty, herbal, and [3]

consumed)

floral nuances.

Applications in Fragrance Compositions

In perfumery, 3-damascone is a high-impact modifier that adds radiance and a distinctive

character.[11][12] It is particularly valuable in rose accords but also finds use in a wide range of

floral, woody, and fruity fragrances.[5][12]

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.nbinno.com/article/aroma-chemicals/beta-damascone-in-flavors-enhancing-taste-fruity-floral-nuances-bn
http://www.perflavory.com/docs/doc1000881.html
https://www.perfumerflavorist.com/flavor/ingredients/news/21882097/natural-advantage-natural-advantages-betadamascone
http://www.perflavory.com/docs/doc1000881.html
https://www.nbinno.com/article/aroma-chemicals/beta-damascone-in-flavors-enhancing-taste-fruity-floral-nuances-bn
https://www.nbinno.com/article/aroma-chemicals/beta-damascone-in-flavors-enhancing-taste-fruity-floral-nuances-bn
https://www.nbinno.com/article/aroma-chemicals/beta-damascone-in-flavors-enhancing-taste-fruity-floral-nuances-bn
https://www.perfumerflavorist.com/flavor/ingredients/news/21882097/natural-advantage-natural-advantages-betadamascone
https://www.thegoodscentscompany.com/data/rw1000881.html
https://fraterworks.com/products/damascone-beta
https://studio.dsm-firmenich.com/product/damascone-beta-fab-pe-939697
https://fraterworks.com/products/damascone-beta
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3424486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Recommended Use .
Product Category Role in Fragrance Reference
Level (%)

Top and heart note,
Fine Fragrance 0.01-0.05 provides radiance and  [5]

complexity.

Enhances fruity and
Shampoo 0.07 - 0.26 [5]
floral notes.

Lends a fresh, fruity-
Shower Gel 0.03-0.16 [5]
floral character.

Provides a distinctive
Soap 0.03-0.16 ) [5]
and lasting scent.

Adds a powerful fruity-
Detergent 0.04-0.2 [5]
floral aroma.

Imparts a fresh and
Softener 0.03-0.18 pleasant scent to [5]
fabrics.

Creates a diffusive
Candles 0.06 - 0.19 and appealing [5]
ambiance.

Experimental Protocols

Protocol 1: Quantitative Analysis of f-Damascone using
Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the quantification of f-damascone in a liquid matrix
(e.g., wine, beverage).

Objective: To accurately determine the concentration of 3-damascone in a sample.
Materials:

e Gas chromatograph coupled to a mass spectrometer (GC-MS)
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o Stable isotope-labeled internal standard (e.g., de-B-damascone)

e Solid-phase extraction (SPE) cartridges (e.g., C18)

e Sample matrix

e Solvents (e.g., dichloromethane, methanol)

o Standard (3-damascone for calibration curve

Procedure:

e Sample Preparation:

[¢]

Spike a known volume of the liquid sample with the internal standard.

[e]

Condition the SPE cartridge with methanol followed by water.

o

Load the spiked sample onto the SPE cartridge.

[¢]

Wash the cartridge with water to remove interfering polar compounds.

o

Elute B-damascone and the internal standard with dichloromethane.

[e]

Concentrate the eluate under a gentle stream of nitrogen.

e GC-MS Analysis:

o Inject the concentrated extract into the GC-MS system.

o GC Conditions (example):

s Column: DB-5ms or equivalent

» Injector Temperature: 250°C

= Oven Program: Start at 50°C, hold for 1 min, then ramp at 15°C/min to 305°C.[14]

o MS Conditions (example):
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= |onization Mode: Electron lonization (EI)
= Acquisition Mode: Selected lon Monitoring (SIM) for higher sensitivity.[14]

» Monitored lons (m/z): Quantifier: 190 (Molecular lon); Qualifiers: 69, 91, 121, 175.[14]

e Data Analysis:
o Construct a calibration curve using known concentrations of the 3-damascone standard.

o Calculate the concentration of 3-damascone in the sample based on the peak area ratio of
the analyte to the internal standard and the calibration curve.

Protocol 2: Descriptive Sensory Analysis of -
Damascone

This protocol provides a framework for the sensory evaluation of 3-damascone in a specific
matrix.

Objective: To identify and quantify the sensory attributes of 3-damascone.

Panel: A trained sensory panel of 8-12 individuals is required.[14] Panelists should be trained to
recognize and scale the intensity of various aroma and flavor attributes.

Procedure:
e Lexicon Development:

o The panel, guided by a panel leader, develops a consensus vocabulary to describe the
aroma and flavor of the samples.

o Provide reference standards for each attribute (e.g., rose oil for "rosy," plum juice for
Ilplumll)'

e Sample Preparation:

o Prepare solutions of B-damascone in a neutral carrier (e.g., 10-12% hydroalcoholic
solution or a specific wine base).[15]
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o The concentration should be perceptible but not overwhelming, determined through
preliminary testing.

o Include a control sample without added [3-damascone.[14]
e Evaluation:
o Present samples to panelists individually in a controlled sensory laboratory.
o Samples should be coded and presented in a randomized order to prevent bias.
o Panelists rate the intensity of each descriptor on a line scale (e.g., 0-15 cm).[14]
o Data Analysis:

o Analyze the intensity ratings statistically (e.g., using ANOVA) to identify significant
differences in sensory attributes between the control and the sample containing [3-
damascone.
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Caption: Biosynthetic pathway of B-Damascone from carotenoid degradation.
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Caption: Workflow for descriptive sensory analysis.
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Safety and Handling

B-Damascone is classified as a mild skin irritant and may cause an allergic skin reaction.[6] It is
recommended to handle it in a well-ventilated area and use appropriate personal protective
equipment, including gloves and safety glasses. For storage, it should be kept in a cool, dry
place in tightly sealed containers.[16]

Conclusion

3-Damascone is an exceptionally versatile and impactful aroma chemical. Its unique sensory
profile enriches a wide variety of flavor and fragrance compositions. A thorough understanding
of its properties and appropriate application levels is crucial for leveraging its full potential in
product development. The provided protocols offer a foundation for the precise quantification
and sensory characterization of this important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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